molecular formula C16H9ClN4S B3038507 2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile CAS No. 866049-74-3

2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile

Cat. No.: B3038507
CAS No.: 866049-74-3
M. Wt: 324.8 g/mol
InChI Key: AJOWPEMLSWEROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4S/c17-16-20-8-13(22-16)10-21-9-12(5-11(6-18)7-19)14-3-1-2-4-15(14)21/h1-5,8-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOWPEMLSWEROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140500
Record name 2-[[1-[(2-Chloro-5-thiazolyl)methyl]-1H-indol-3-yl]methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866049-74-3
Record name 2-[[1-[(2-Chloro-5-thiazolyl)methyl]-1H-indol-3-yl]methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866049-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[1-[(2-Chloro-5-thiazolyl)methyl]-1H-indol-3-yl]methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of 2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, leading to the inhibition of key enzymes or signaling pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-({1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile
  • Molecular Formula : C₁₆H₉ClN₄S
  • Molecular Weight : 324.79 g/mol
  • CAS Number : 866049-74-3
  • Key Structural Features: A chloro-substituted thiazole ring fused to an indole moiety via a methylene linker. A malononitrile group (C(CN)₂) conjugated to the indole’s 3-position through a methylene bridge. Planar π-conjugated system due to the sp²-hybridized carbons in the indole and thiazole rings .
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Functional Groups Key Properties/Applications Reference
This compound C₁₆H₉ClN₄S Chloro-thiazole, indole, malononitrile Potential nonlinear optical materials, antimicrobial agents
2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)methylene)-malononitrile C₁₅H₁₃N₅O Pyrazolone, malononitrile High thermal stability (m.p. 254.7°C), IR absorption at 2200 cm⁻¹ (CN stretch)
(Z)-2-{(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile C₇H₃ClN₄S₂ Dithiazole, methylthio, malononitrile Antiviral activity, synthesized via cyclization of thioureas
Methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate C₁₃H₁₁ClN₂O₃S Thiazolidinone, chlorophenyl, ester Anti-Toxoplasma gondii activity
5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile C₅H₆N₄S Pyrazole, methylthio, nitrile Intermediate for heterocyclic synthesis (71.5% yield)
Key Comparative Insights :

Structural Diversity: The target compound distinguishes itself with a chloro-thiazole-indole core, whereas analogs like those in and prioritize pyrazole or pyrazolone scaffolds.

Synthetic Pathways: The compound in is synthesized via refluxing 4-aminoantipyrine with malononitrile and triethylorthoformate in methanol, yielding 90% product. In contrast, the dithiazole derivative requires cyclization of thioureas under controlled conditions. The target compound’s synthesis likely involves alkylation of indole with 2-chloro-1,3-thiazol-5-ylmethyl chloride, followed by condensation with malononitrile, similar to methods in .

Physicochemical Properties: Thermal Stability: The pyrazolone-malononitrile hybrid exhibits exceptional thermal stability (m.p. 254.7°C), attributed to intramolecular hydrogen bonding (IR: 3210 cm⁻¹ NH stretch). The target compound’s stability remains uncharacterized but is expected to be lower due to fewer hydrogen-bonding donors. Electronic Properties: The malononitrile group in all compounds contributes to strong electron-withdrawing effects, critical for nonlinear optical (NLO) applications. For example, TMIPNS (a structurally similar compound) shows a bond-length alternation (BLA) of 0.04 Å, indicative of NLO activity .

Biological Activity: The thiazolidinone derivative in demonstrates anti-T. gondii activity, likely due to its ability to disrupt parasitic enzymes. The target compound’s bioactivity is unreported but may share mechanisms with thiazole-containing antifungals or antivirals .

Table 2: Crystallographic and Computational Data
Compound Dihedral Angles (°) Hydrogen Bonding Software Used for Refinement Reference
TMIPNS (analog of target compound) 12.75(7)° O—H···N(cyano), C—H···N(cyano) SHELXL, SHELXS97
Dithiazole-malononitrile Not reported S···N interactions Not reported
Pyrazolone-malononitrile Not reported N—H···O (pyrazolone carbonyl) Bruker APEXII CCD

Recommendations :

  • Conduct DFT calculations to predict hyperpolarizability and NLO efficiency.
  • Explore synthetic modifications (e.g., replacing chloro-thiazole with fluorinated analogs) to enhance bioavailability or optical properties.

Biological Activity

The compound 2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11ClN4OS, with a molecular weight of approximately 290.77 g/mol. The compound features a thiazole moiety linked to an indole structure, which is known to influence its biological properties.

Research indicates that compounds containing both thiazole and indole structures exhibit significant interactions with biological macromolecules, including proteins and nucleic acids. The presence of the thiazole ring is crucial for its cytotoxic activity, likely due to its ability to interact with cellular targets involved in proliferation and apoptosis.

Antitumor Activity

Several studies have investigated the antitumor potential of thiazole-containing compounds. For instance:

  • Study Findings : A recent study reported that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The IC50 values for select compounds were found to be less than those of established chemotherapeutics like doxorubicin, indicating promising anticancer properties .
CompoundCell LineIC50 (µg/mL)
Thiazole Derivative 1A431 (epidermoid carcinoma)1.61 ± 1.92
Thiazole Derivative 2Jurkat (T-cell leukemia)1.98 ± 1.22
DoxorubicinVarious<10

Antimicrobial Activity

The compound also shows potential antimicrobial effects. Research has demonstrated that certain indole-thiazole derivatives possess activity against a range of bacterial strains:

  • Case Study : In vitro studies indicated that the compound exhibits bactericidal effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the thiazole and indole rings significantly influence biological activity:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine enhances cytotoxicity by stabilizing the compound's interaction with target proteins .
ModificationEffect on Activity
Chlorine on ThiazoleIncreased cytotoxicity
Methyl on IndoleEnhanced binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile
Reactant of Route 2
Reactant of Route 2
2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.